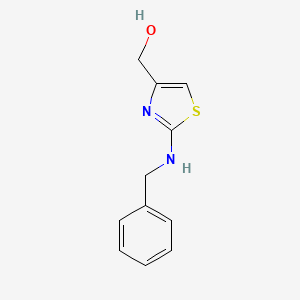

2-Benzylaminothiazol-4-ylmethanol

Description

2-Benzylaminothiazol-4-ylmethanol is a thiazole derivative featuring a benzylamino substituent at position 2 and a hydroxymethyl group at position 3. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry and materials science. The hydroxymethyl moiety may contribute to hydrogen bonding, affecting solubility and intermolecular interactions.

Properties

CAS No. |

126534-14-3 |

|---|---|

Molecular Formula |

C11H12N2OS |

Molecular Weight |

220.29 g/mol |

IUPAC Name |

[2-(benzylamino)-1,3-thiazol-4-yl]methanol |

InChI |

InChI=1S/C11H12N2OS/c14-7-10-8-15-11(13-10)12-6-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,12,13) |

InChI Key |

BZUQXFFBJYQMMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Lipophilicity: The benzyl group in this compound increases molecular weight and lipophilicity compared to the simpler (2-Aminothiazol-4-yl)methanol. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Synthetic Routes: Benzylamino groups are often introduced via reductive amination or Schiff base reactions, as seen in , where benzaldehyde reacts with an amine precursor .

- Stability : Thiazoles with electron-withdrawing groups (e.g., nitro in ’s compound 10e) exhibit lower melting points (213–215°C) compared to bromo-substituted analogues (251–253°C), suggesting substituents significantly impact crystallinity .

Physicochemical and Toxicological Profiles

- (2-Aminothiazol-4-yl)methanol: Stability: Stable under recommended storage but incompatible with strong oxidizing agents . Toxicity: Classified for skin/eye irritation; requires personal protective equipment during handling .

- Benzodioxol Derivatives : The benzo[d][1,3]dioxol substituent in ’s compound may confer metabolic resistance due to the fused dioxolane ring, a feature exploited in drug design .

- Imidazole Analogues () : Compounds like 10d–10g demonstrate substituent-dependent melting points (142–253°C) and varied yields (48–66%), highlighting synthetic challenges with bulky groups .

Functional and Application Differences

- Biological Activity: Thiazoles with hydroxymethyl groups (e.g., (2-Aminothiazol-4-yl)methanol) are precursors for antimycotic agents, while benzylamino derivatives may target neurological receptors due to enhanced lipophilicity .

- Material Science: Benzo[d]oxazol-2-yl imidazoles () exhibit rigid structures suitable for optoelectronic materials, whereas thiazole methanol derivatives could serve as ligands in coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.